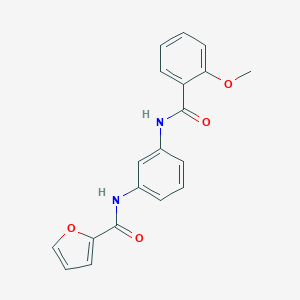![molecular formula C16H9Cl2NO4 B246301 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate, also known as Pyridafuron, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyridine derivatives and has a molecular formula of C16H8Cl2NO3.
Wirkmechanismus
The mechanism of action of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of DNA and RNA. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to disrupt the cell cycle and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has also been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has not been extensively studied for its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. One potential direction is to further investigate its mechanism of action. Understanding how 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate inhibits cancer cell growth could lead to the development of more effective cancer therapies. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. This information could help to optimize the dosing and administration of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate in vivo. Additionally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate could be tested in combination with other anticancer drugs to determine its potential as a synergistic therapy. Finally, 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate could be further studied for its potential applications in treating fungal infections.
Synthesemethoden
The synthesis of 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate involves the reaction of 3,5-dichloro-2-hydroxypyridine with 4-hydroxybenzene-1,2-dicarboxylic acid anhydride in the presence of a catalyst. The resulting product is then treated with furoic acid chloride to obtain 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate. This synthesis method has been optimized to achieve a high yield of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been found to have potential applications in scientific research. It has been studied for its antitumor and antifungal activities. 4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antifungal activity against various fungal strains.
Eigenschaften
Molekularformel |
C16H9Cl2NO4 |
|---|---|
Molekulargewicht |
350.1 g/mol |
IUPAC-Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO4/c17-10-8-13(18)15(19-9-10)22-11-3-5-12(6-4-11)23-16(20)14-2-1-7-21-14/h1-9H |
InChI-Schlüssel |
NHVPTMCDYIKSJZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Kanonische SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
